molecular formula C7H9NO B024509 (2-Methylpyridin-4-yl)methanol CAS No. 105250-16-6

(2-Methylpyridin-4-yl)methanol

Cat. No. B024509
CAS RN: 105250-16-6
M. Wt: 123.15 g/mol
InChI Key: WCHFSXVRRCEWJL-UHFFFAOYSA-N
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Description

“(2-Methylpyridin-4-yl)methanol” is a chemical compound with the molecular formula C7H9NO . It is also known by other names such as 2-Methyl-4-hydroxymethylpyridine, (2-methyl-pyridin-4-yl)-methanol, and (2-Methyl-4-pyridyl)methanol .


Molecular Structure Analysis

The molecular structure of “(2-Methylpyridin-4-yl)methanol” can be represented by the InChI code 1S/C7H9NO/c1-6-4-7(5-9)2-3-8-6/h2-4,9H,5H2,1H3 . The compound has a molecular weight of 123.15 g/mol . The compound’s structure includes a pyridine ring with a methyl group and a hydroxymethyl group attached to it .


Physical And Chemical Properties Analysis

“(2-Methylpyridin-4-yl)methanol” has a molecular weight of 123.15 g/mol . It is a low melting solid . The compound has a computed XLogP3-AA value of 0.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 123.068413911 g/mol . The topological polar surface area of the compound is 33.1 Ų .

Scientific Research Applications

Synthesis of 2-Methylpyridines

“(2-Methylpyridin-4-yl)methanol” can be used in the synthesis of 2-methylpyridines . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines . This method is considered greener than conventional batch reaction protocols .

Continuous Flow Processing

This compound can be used in continuous flow processing . A well-known benefit of continuous flow processing is its ability to superheat solvents well above the boiling point and perform reactions at elevated temperatures that are not possible for bench-top reflux batch reactions .

Green Chemistry

“(2-Methylpyridin-4-yl)methanol” plays a role in green chemistry . The synthesis of 2-methylpyridines using this compound is considered much greener than using conventional batch reaction protocols .

Medicinal Chemistry

As part of a medicinal chemistry project, this compound can be used to produce a series of 2-methylpyridines via the α-methylation of substituted pyridines .

Industrial Applications

Methylpyridines, which can be synthesized using “(2-Methylpyridin-4-yl)methanol”, are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .

Research and Development

“(2-Methylpyridin-4-yl)methanol” can be used in the development of new synthetic methods. For example, it was used to develop a robust, bench-top method that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield .

Safety And Hazards

“(2-Methylpyridin-4-yl)methanol” is classified under the GHS07 hazard class . The compound has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

(2-methylpyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-4-7(5-9)2-3-8-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHFSXVRRCEWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433073
Record name (2-methylpyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylpyridin-4-yl)methanol

CAS RN

105250-16-6
Record name (2-methylpyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylpyridin-4-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of methyl 2-methyl-pyridine-4-carboxylate (800 mg, 6 mmol) in ether (5 ml) was added to lithium aluminium hydride (340 mg, 9mmol) in ether (10 ml) cooled to 5° C. and the mixture stirred for 2 hours. Water was added, the mixture was filtered through diatomaceous earth and the pad was washed through with ethyl acetate. The filtrate was extracted with ethyl acetate and the combined extracts were washed with brine, dried (MgSO4) and the solvent removed by evaporation to give 4-hydroxymethyl-2-methylpyridine (240 mg, 38%) as a yellow oil.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Acetic acid 2-methyl-pyridin-4-ylmethyl ester (5.1 g, 31 mmol) was stirred with ammonium hydroxide (10 ml) in methanol (25 ml) at room temperature. After 24 hr., the mixture was evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, EA) to afford 3.56 g (94%) of (2-methyl-pyridin-4-yl)-methanol as a pale yellow solid. m.p. 58-59° C. 1H NMR (200 MHz, CDCl3) δ 2.45 (3H, s), 4.66 (2H, s), 7.06 (1H, d, J=5.2 Hz), 7.14 (1H, s), 8.25 (1H, d, J=5.2 Hz).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Ammonium persulfate (231 g) was added to a solution of 2-methylpyridine (100 ml) in water-MeOH (350:700 ml); and then concentrated sulfuric acid (58 m,) was added. The mixture was stirred at reflux for 3 days. In this time other ammonium persulfate (20 g) and concentrated sulfuric acid (15 ml) were added. The mixture was quenched with NaOH 10% and extracted with EE (3×100 ml) and EA (3×100 ml), then the organic extracts were washed with brine (200 ml), dried and concentrated in vacuo to a yellow oil which was purified by flash chromatography (eluting with EE-EA 1:1) to give the title compound as a white solid (12.0 g).
Quantity
231 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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